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The table below summarizes the key quantitative data for digallic acid and its metabolite, gallic acid, as

reported in recent studies.

Compound Target IC₅₀ (μM)
Inhibition
Type

Key Interacting Residues

Digallic Acid URAT1 5.34 ± 0.65

[1]

Not Specified S35, F241, R477 [1]

Digallic Acid XOD 1.04 ± 0.23

[1]

Mixed-type [1] E802, R880, F914, T1010, N768,

F1009 [1]

Gallic Acid
(Metabolite)

XOD 0.91 ± 0.14

[1]

Mixed-type [1] Same as digallic acid (shared binding

mode) [1]

For context, the study compared digallic acid's potency against common URAT1 inhibitors. Its IC₅₀ of 5.34

μM makes it less potent than benzbromarone (2.01 μM) but more potent than lesinurad (10.36 μM) [1].

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments used to characterize digallic acid's activity.
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Cell-Based URAT1 Inhibition Assay

This protocol measures the compound's ability to inhibit urate uptake in a cell model overexpressing URAT1

[1].

1.1. Cell Culture: HEK293 cells stably expressing human URAT1 are cultured in Dulbecco's Modified

Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), and maintained in a
humidified incubator at 37°C with 5% CO₂ [1].

1.2. Uptake Experiment:
Seed cells into poly-D-lysine-coated plates and culture until they form a confluent monolayer.

On the day of the experiment, wash the cells twice with a pre-warmed (37°C) uptake buffer.
Add the test compound (e.g., digallic acid) or a vehicle control to the cells and pre-incubate for

20 minutes.
Initiate URAT1-mediated uptake by adding a substrate solution containing ¹⁴C-uric acid.

Terminate the uptake reaction after a specified time by washing the cells three times with ice-
cold buffer.

1.3. Measurement and Analysis:
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

Calculate the percentage inhibition of urate uptake for each concentration of the test
compound. The IC₅₀ value is determined by fitting the concentration-response data to a non-

linear regression model [1].

Xanthine Oxidase (XOD) Inhibition Assay

This protocol uses a spectrophotometric method to determine XOD inhibitory activity [1].

2.1. Reaction Setup: In a phosphate buffer (pH 7.4), mix the test compound with a defined
concentration of xanthine oxidase enzyme. Incubate the mixture at 37°C for several minutes.

2.2. Reaction Initiation and Monitoring:
Start the enzymatic reaction by adding the substrate, xanthine.

Immediately monitor the formation of the reaction product, uric acid, by measuring the increase
in absorbance at 295 nm over time using a spectrophotometer.

2.3. Data Analysis:
Calculate the inhibition percentage by comparing the reaction rate in the presence of the

inhibitor to that of a control (without inhibitor).
Generate a dose-response curve by testing various concentrations of the inhibitor to calculate

the IC₅₀ value.
To determine the inhibition type (e.g., mixed-type), perform the assay with varying

concentrations of both the inhibitor and the substrate (xanthine), and analyze the data using

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38669781/
https://pubmed.ncbi.nlm.nih.gov/38669781/
https://www.smolecule.com/products/s526080?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38669781/
https://pubmed.ncbi.nlm.nih.gov/38669781/
https://www.smolecule.com/products/s526080?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Lineweaver-Burk plots [1].

Mechanistic Insights and Structural Basis

Understanding how digallic acid interacts with its targets can inform the design of more potent inhibitors.

URAT1 Inhibition Mechanism: Structural studies of URAT1 show that inhibitors like benzbromarone
and lesinurad bind to the central cavity of the transporter, stabilizing it in an inward-open
conformation. This blocks the conformational changes necessary for urate transport [2] [3]. Digallic
acid is proposed to act similarly, with its carboxyl group forming critical interactions with key

residues like R477 in the URAT1 binding pocket [4] [1].
XOD Inhibition Mechanism: Molecular docking suggests digallic acid and gallic acid fit into the

active site of XOD. The anion group (e.g., carboxyl) is crucial for forming hydrogen bonds and other
interactions with residues such as R880 and E802, leading to effective mixed-type inhibition [1].

The following diagram illustrates the proposed dual mechanism of action for digallic acid in the context of

renal urate handling and systemic urate production.

Kidney: Urate Reabsorption
Liver: Urate Production

Blood

Tubular Lumen
(Urine)

 Filtration
URAT1

Transporter

 Urate

 Urate Reabsorption

Proximal Tubule Cell Digallic Acid

 Inhibits

Xanthine

Xanthine Oxidase
(XOD)

 Oxidation

Uric Acid

 Enters Circulation

Digallic Acid
& Gallic Acid

 Inhibits

Click to download full resolution via product page

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38669781/
https://www.smolecule.com/products/s526080?utm_src=pdf-body
https://www.nature.com/articles/s41467-025-61226-x
https://www.nature.com/articles/s41467-025-60480-3
https://www.smolecule.com/products/s526080?utm_src=pdf-body
https://www.smolecule.com/products/s526080?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0045206824002864
https://pubmed.ncbi.nlm.nih.gov/38669781/
https://www.smolecule.com/products/s526080?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38669781/
https://www.smolecule.com/products/s526080?utm_src=pdf-body
https://www.smolecule.com/products/s526080?utm_src=pdf-body-img
https://www.smolecule.com/products/s526080?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Conclusion and Research Implications

Digallic acid represents a promising natural product-derived lead compound for hyperuricemia treatment. Its

dual-target inhibition of URAT1 and XOD addresses both overproduction and underexcretion of uric acid,

potentially leading to superior efficacy and reduced side effects compared to single-target drugs [4] [1].

Furthermore, initial in vivo and toxicity studies suggest it may have a favorable safety profile with no

obvious renal toxicity observed [1].

Future work should focus on:

Medicinal Chemistry Optimization: Exploring synthetic analogs of digallic acid to improve its

potency and pharmacokinetic properties.
Comprehensive ADMET Profiling: Conducting detailed in vivo absorption, distribution, metabolism,

excretion, and toxicity studies.
Advanced Structural Biology: Solving co-crystal structures of digallic acid bound to URAT1 and

XOD to guide rational drug design.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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